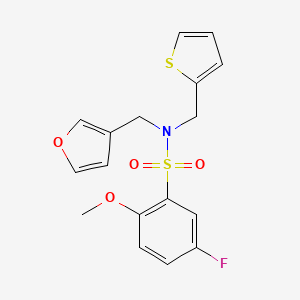

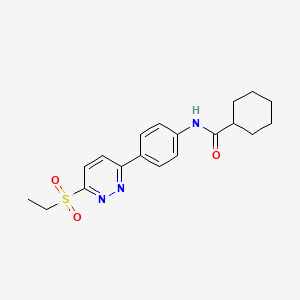

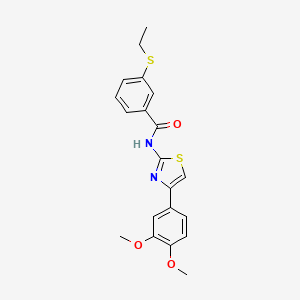

5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16FNO4S2 and its molecular weight is 381.44. The purity is usually 95%.

BenchChem offers high-quality 5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cyclooxygenase-2 Inhibition

A study focused on the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety, aimed at evaluating their cyclooxygenase (COX) inhibitory activities. The research highlighted the importance of fluorine substitution on the benzenesulfonamide moiety for achieving selectivity and potency in COX-2 inhibition, indicating the potential for developing new anti-inflammatory agents. This underscores the relevance of fluorinated benzenesulfonamide derivatives in medicinal chemistry, particularly for their anti-inflammatory properties (Pal et al., 2003).

Photodynamic Therapy for Cancer

Another study introduced new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited significant photodynamic therapy (PDT) applications due to their high singlet oxygen quantum yield. The findings suggest the potential of benzenesulfonamide derivatives in the treatment of cancer through PDT, showcasing their utility in developing Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Electronic and Optical Properties

Research on the effect of donor units in fluorinated acceptor-based systems revealed the synthesis of compounds bearing 5-fluorobenzo[c][1,2,5]-thiadiazole as the acceptor moiety, with furan and selenophene as electron-donating groups. These studies explored the impact of different heteroatoms on the electronic and optical properties of the resulting compounds, important for applications in electrochromic devices and low-bandgap polymers (Çakal, Akdag, Cihaner, & Önal, 2021).

Anticancer Agents

Aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer effects on various cancer cell lines. Compounds such as N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide showed significant inhibitory activity, suggesting the promise of benzenesulfonamide derivatives as lead compounds in cancer therapy, especially for gastrointestinal adenocarcinoma (Tsai et al., 2016).

Electrophilic Fluorination

The development of novel electrophilic fluorinating reagents, like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), showcases the use of benzenesulfonamide derivatives in synthetic chemistry to improve the enantioselectivity of fluorination reactions. This has implications for the synthesis of various fluorinated organic compounds, which are valuable in pharmaceutical and agrochemical industries (Yasui et al., 2011).

Propriétés

IUPAC Name |

5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S2/c1-22-16-5-4-14(18)9-17(16)25(20,21)19(10-13-6-7-23-12-13)11-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNVFWLJNXGVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

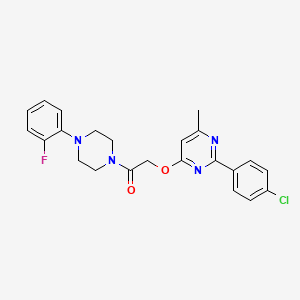

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2433316.png)

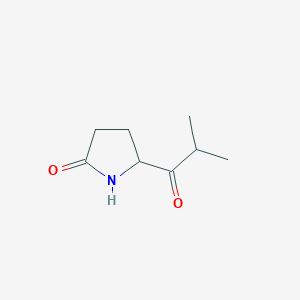

![(1S,5R)-3-Oxabicyclo[3.3.0]octane-2-one](/img/structure/B2433322.png)

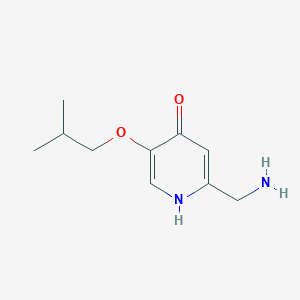

![[(2,4,6-Trimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2433336.png)